5-chloro-N-(2-ethoxyphenyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-ethoxyphenyl)thiophene-2-sulfonamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur as a heteroatom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 5-chloro-N-(2-ethoxyphenyl)thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 5-chlorothiophene-2-sulfonyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
5-chloro-N-(2-ethoxyphenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
5-chloro-N-(2-ethoxyphenyl)thiophene-2-sulfonamide has several scientific research applications:
Biology: The compound exhibits biological activities such as antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: It is explored for its potential use in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-ethoxyphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anti-inflammatory effects by modulating inflammatory pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
5-chloro-N-(2-ethoxyphenyl)thiophene-2-sulfonamide can be compared with other thiophene derivatives such as:
5-chlorothiophene-2-sulfonamide: Similar in structure but lacks the ethoxyphenyl group, which may result in different biological activities and applications.
N-(2-ethoxyphenyl)thiophene-2-sulfonamide: Lacks the chlorine atom, which can affect its reactivity and biological properties.
Thiophene-2-sulfonamide: The parent compound without any substituents, used as a basic building block for synthesizing more complex derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-chloro-N-(2-ethoxyphenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S2/c1-2-17-10-6-4-3-5-9(10)14-19(15,16)12-8-7-11(13)18-12/h3-8,14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUVWRZBVSZMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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